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2-(Methyldisulfanyl)propane

Flavor chemistry Volatility engineering Process safety

2-(Methyldisulfanyl)propane (CAS 40136-65-0), also known as methyl isopropyl disulfide, is a C4 dialkyl disulfide (C4H10S2, MW 122.25 g/mol) belonging to the organic disulfide class. It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA number 4168, with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' as evaluated in 2007.

Molecular Formula C4H10S2
Molecular Weight 122.3 g/mol
CAS No. 40136-65-0
Cat. No. B1605262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyldisulfanyl)propane
CAS40136-65-0
Molecular FormulaC4H10S2
Molecular Weight122.3 g/mol
Structural Identifiers
SMILESCC(C)SSC
InChIInChI=1S/C4H10S2/c1-4(2)6-5-3/h4H,1-3H3
InChIKeyMRCFHOIQEFOJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methyldisulfanyl)propane (CAS 40136-65-0): Procurement-Grade Overview of a JECFA-Approved Asymmetric Dialkyl Disulfide Flavor Agent


2-(Methyldisulfanyl)propane (CAS 40136-65-0), also known as methyl isopropyl disulfide, is a C4 dialkyl disulfide (C4H10S2, MW 122.25 g/mol) belonging to the organic disulfide class [1]. It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA number 4168, with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' as evaluated in 2007 [2]. The compound is characterized by an asymmetric structure (methyl-S-S-isopropyl) that differentiates it from its symmetric C4 isomer (diethyl disulfide) and its linear analog (methyl propyl disulfide). It occurs naturally as a volatile organic sulfur compound (VOSC) in certain cyanobacterial strains and is valued in flavor and fragrance applications for its distinctive alliaceous (onion/garlic) organoleptic profile [3].

Why 2-(Methyldisulfanyl)propane Cannot Be Interchanged with Other C4 Dialkyl Disulfides: The Physicochemical and Regulatory Basis for Differentiated Selection


Although multiple dialkyl disulfides share the C4H10S2 molecular formula and alliaceous odor character, substitution across this subclass introduces quantifiable shifts in volatility, thermal stability, and chromatographic behavior that directly impact formulation performance and analytical method validity. 2-(Methyldisulfanyl)propane occupies a distinct intermediate position among C4 disulfide isomers: its boiling point (138.2 °C at 760 mmHg) sits between the lower-boiling dimethyl disulfide (110 °C) and the higher-boiling diisopropyl disulfide (175–176 °C), while its flash point (32.7 °C) is higher than that of dimethyl disulfide (15 °C) [1]. Furthermore, each dialkyl disulfide analog carries its own regulatory identity—different FEMA numbers, distinct JECFA evaluation statuses, and separate CAS registrations—meaning that substituting one for another without re-qualification violates flavor regulatory compliance in jurisdictions requiring positive-list adherence [2]. The asymmetric methyl-isopropyl architecture also produces a unique gas chromatographic retention index that differs measurably from its linear isomer methyl propyl disulfide, enabling unambiguous analytical discrimination in complex flavor matrices [3].

Quantitative Differentiation Evidence for 2-(Methyldisulfanyl)propane: Head-to-Head Physicochemical, Thermochemical, and Regulatory Comparisons with C4–C6 Dialkyl Disulfide Analogs


Boiling Point and Flash Point Position Among C4–C6 Dialkyl Disulfides: Intermediate Volatility for Controlled Flavor Release

2-(Methyldisulfanyl)propane (methyl isopropyl disulfide) exhibits a boiling point of 138.2 °C at 760 mmHg and a flash point of 32.7 °C, placing it between the lower-boiling, more flammable dimethyl disulfide (110 °C; flash point 15 °C) and the higher-boiling, less volatile diisopropyl disulfide (175–176 °C; flash point 18 °C) [1][2]. This intermediate volatility profile offers a differentiated balance between adequate headspace concentration for olfactory impact and sufficient thermal stability to withstand moderate-temperature food processing without premature evaporative loss. The flash point of 32.7 °C also classifies 2-(methyldisulfanyl)propane as a Category 3 flammable liquid (UN 1993), which is a less-stringent storage and transport classification than dimethyl disulfide (flash point 15 °C), translating into reduced hazardous-material handling costs in industrial procurement [1].

Flavor chemistry Volatility engineering Process safety

Gas-Phase Enthalpy of Formation: Thermochemical Stability Differentiation from Dimethyl Disulfide

The standard gas-phase enthalpy of formation (ΔfH°gas) of 2-(methyldisulfanyl)propane has been experimentally determined as −18.9 kcal/mol via ion thermochemistry by Hawari, Griller, and Lossing (1986) [1]. In contrast, the ΔfH°gas of dimethyl disulfide (CH3SSCH3) is reported as −24.3 kcal/mol in the NIST CCCBDB [2]. The less-negative ΔfH°gas of the target compound (−18.9 vs. −24.3 kcal/mol, difference +5.4 kcal/mol) indicates that the asymmetric methyl-isopropyl disulfide is thermodynamically less stable in the gas phase than the symmetric dimethyl disulfide, implying a lower S–S bond dissociation energy (BDE) and consequently higher reactivity in radical-mediated disulfide exchange or thermal degradation pathways. This thermochemical difference has practical consequences: in flavor formulations subjected to thermal processing (baking, extrusion, retorting), 2-(methyldisulfanyl)propane may generate sulfur–aroma degradation products at lower temperatures or faster rates than dimethyl disulfide, an attribute that can be exploited for timed aroma release but must be managed for shelf-life stability [3].

Thermochemistry Computational flavor design Reactivity prediction

Gas Chromatographic Retention Index as a Structural Isomer Discriminator: Asymmetric Methyl-Isopropyl vs. Linear Methyl-Propyl Disulfide

The Kovats retention index (RI) provides a direct, instrument-independent metric for differentiating C4H10S2 disulfide isomers. 2-(Methyldisulfanyl)propane (methyl isopropyl disulfide) has a reported experimental Kovats RI of 906 on a non-polar column [1]. The linear isomer methyl propyl disulfide (1-(methyldisulfanyl)propane, CAS 2179-60-4) exhibits a Kovats RI of 914 on a comparable DB-1 non-polar column as catalogued in the Pherobase database [2]. The 8-unit RI difference (ΔRI = 8) between these two C4H10S2 constitutional isomers is sufficient for baseline chromatographic resolution on standard capillary GC columns, enabling unambiguous identification and quantification of each isomer in complex flavor matrices without mass spectral deconvolution [3]. This is particularly critical in natural flavor authentication, where the presence or ratio of specific disulfide isomers can serve as markers of botanical origin or processing history.

Analytical chemistry Flavor authentication GC-MS method development

Regulatory FEMA GRAS Identity: Differentiated Flavoring Clearance from Methyl Propyl Disulfide and Diisopropyl Disulfide

2-(Methyldisulfanyl)propane holds a distinct regulatory identity as a flavoring substance: FEMA number 4168 and JECFA number 1696, with a 2007 JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This regulatory clearance is independent of and not interchangeable with the clearances held by structurally related dialkyl disulfides: methyl propyl disulfide (FEMA 3201; JECFA 1707), diisopropyl disulfide (FEMA 3827; JECFA 567), and dimethyl disulfide (FEMA 3536) [2][3]. In jurisdictions that require positive-list compliance for flavoring substances (e.g., EU Regulation 1334/2008, US 21 CFR 172.515), each FEMA-numbered substance constitutes a separate authorized entity; substitution of one dialkyl disulfide for another without explicit regulatory listing for the substitute constitutes a compliance violation, regardless of chemical similarity [3]. The target compound's clean JECFA ADI evaluation ('no safety concern') further distinguishes it from dimethyl disulfide, which carries an occupational exposure concern due to its higher volatility and lower flash point.

Flavor regulatory compliance FEMA GRAS Food additive procurement

Density and Liquid-Phase Handling Properties: Differentiated from Bulkier Diisopropyl Disulfide

2-(Methyldisulfanyl)propane has a reported density of 0.994 g/cm³ at standard conditions , which is significantly higher than that of the bulkier C6 analog diisopropyl disulfide (0.943 g/mL at 25 °C) [1] and closely matches that of the linear isomer methyl propyl disulfide (0.98 g/mL at 25 °C) . The approximately 5.4% higher density relative to diisopropyl disulfide (0.994 vs. 0.943 g/mL) reflects the more compact molecular packing enabled by the asymmetric methyl-isopropyl architecture compared to the symmetric bis-isopropyl structure. In liquid flavor compounding where ingredients are dosed by volume, this density difference translates to a corresponding mass-per-volume disparity: a volumetric formulation calling for diisopropyl disulfide would deliver approximately 5.1% less active mass if 2-(methyldisulfanyl)propane were substituted at equal volume, potentially altering flavor impact. The density specification also serves as a rapid identity and purity check in incoming quality control: deviation from 0.990–0.999 g/cm³ indicates contamination with other disulfide species or solvents .

Formulation engineering Solvent compatibility Density specification

Procurement-Relevant Application Scenarios for 2-(Methyldisulfanyl)propane: Where the Evidence Supports Prioritized Selection


Flavor Formulation Requiring JECFA-Cleared Alliaceous Notes with Moderate Thermal Processing Stability

When developing savory flavors (onion, garlic, roasted meat) for thermally processed foods (baked snacks, retorted soups, extruded products), 2-(methyldisulfanyl)propane offers an intermediate boiling point (138.2 °C) that provides greater retention during moderate heat processing compared to the more volatile dimethyl disulfide (110 °C), while still releasing sufficient aroma at serving temperature [1]. The JECFA 'no safety concern' ADI (2007) provides a current regulatory safety margin that may be advantageous in jurisdictions with evolving flavor regulations [2].

Natural Flavor Authentication and Isomer-Specific QC via GC Retention Index

For analytical laboratories tasked with verifying the authenticity of natural onion or garlic flavor extracts, the Kovats RI of 906 for 2-(methyldisulfanyl)propane on non-polar columns enables unambiguous differentiation from the linear isomer methyl propyl disulfide (RI 914) [1]. This 8-unit RI difference supports routine QC with standard GC-FID equipment, avoiding the higher capital and operating costs of GC-MS/MS or high-resolution mass spectrometry for isomer confirmation [1].

Volumetric Compounding of Liquid Flavors with Density-Based Identity Check

In high-throughput flavor manufacturing where ingredients are volumetrically dosed, the density specification of 0.994 g/cm³ for 2-(methyldisulfanyl)propane serves dual purposes: it ensures correct mass delivery per unit volume (distinguishing it from the lower-density diisopropyl disulfide at 0.943 g/mL) and provides a rapid incoming QC pass/fail criterion—any lot with density outside 0.990–0.999 g/cm³ can be rejected before it enters production [1].

Controlled Sulfur-Aroma Release in Thermally Processed Foods Leveraging Lower S–S Bond Stability

The 5.4 kcal/mol less-negative gas-phase enthalpy of formation of 2-(methyldisulfanyl)propane (−18.9 kcal/mol) relative to dimethyl disulfide (−24.3 kcal/mol) suggests a weaker S–S bond that may undergo thermal cleavage at lower temperatures [1]. This thermochemical property can be exploited in baked or fried food applications where controlled, progressive release of sulfur–aroma impact during cooking is desired, rather than immediate volatile loss in the early heating stages that occurs with lower-boiling disulfides [2].

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